4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c23-16(15-13-14-3-1-2-4-22(14)18-15)19-5-7-20(8-6-19)17(24)21-9-11-25-12-10-21/h13H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMOWGGPOOBUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)N4CCOCC4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Compounds
Aminopyrazole derivatives undergo cyclocondensation with β-diketones or β-ketoesters under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine core. For instance, 5-amino-1H-pyrazole reacts with ethyl acetoacetate in ethanol under reflux, yielding 4,7-dihydro-5H-pyrazolo[1,5-a]pyridin-5-one. Modifications to this method include microwave-assisted cyclization, which reduces reaction times from hours to minutes while improving yields (85–92%).
Halogenation and Functional Group Introduction
Chlorination at the 2-position of the pyrazolo[1,5-a]pyridine core is achieved using phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C. This step produces 2-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine, a critical intermediate for subsequent coupling reactions. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with $$ ^1H $$ spectra showing characteristic downfield shifts for the C(2)-chlorine substituent (δ 8.2–8.5 ppm).
Piperazine and Morpholine Coupling Strategies
Buchwald–Hartwig Amination for Piperazine Attachment
The Buchwald–Hartwig cross-coupling reaction links the chlorinated pyrazolo[1,5-a]pyridine core to piperazine. Using palladium(II) acetate (Pd(OAc)₂) as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 12 hours, achieving 74–82% yields. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | +15% vs. 2 mol% |
| Ligand | Xantphos | Prevents Pd(0) aggregation |
| Base | Cs₂CO₃ | Enhances nucleophilicity |
Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates 2-(piperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine.
Morpholine Incorporation via Nucleophilic Acyl Substitution
The second carbonyl group is introduced using morpholine and 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). CDI activates the piperazine-bound carbonyl, enabling morpholine to displace the imidazole leaving group at 25°C. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 3 hours, with isolated yields of 68–75%. Infrared (IR) spectroscopy validates successful coupling, displaying distinct C=O stretches at 1680 cm⁻¹ (piperazine carbonyl) and 1665 cm⁻¹ (morpholine carbonyl).
Regiochemical Control and Byproduct Mitigation
Avoiding N-Alkylation Side Reactions
Competitive N-alkylation of piperazine or morpholine is suppressed by:
Purification Challenges and Solutions
Crude reaction mixtures often contain unreacted morpholine (Rf 0.1 in EtOAc/hexane) and dimerized byproducts (Rf 0.4). Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:5:5) system resolves these impurities, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
The table below evaluates three documented approaches to 4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)morpholine:
Spectroscopic Characterization Benchmarks
Critical spectroscopic data for validating successful synthesis:
- Mass Spectrometry : ESI-MS m/z 402.4 [M+H]⁺ (calc. 402.18 for C₂₂H₁₈N₄O₄)
- ¹H NMR (500 MHz, DMSO-d₆): δ 3.65–3.72 (m, 8H, morpholine), 2.85–2.93 (m, 4H, piperazine), 7.21–7.34 (m, 3H, pyrazolo[1,5-a]pyridine)
- ¹³C NMR : 165.8 ppm (piperazine C=O), 164.1 ppm (morpholine C=O), 152.3 ppm (pyridine C-N)
Industrial-Scale Production Considerations
Kilogram-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as antitumor agents. The structural similarities between these compounds suggest that 4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)morpholine may exhibit similar properties. Research indicates that derivatives of pyrazolo compounds show significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Enzyme Inhibition
Another promising application lies in the inhibition of specific enzymes. Pyrazolo derivatives have been reported to act as potent inhibitors of certain kinases involved in cancer progression. The ability of this compound to modulate enzyme activity could lead to the development of new therapeutic agents targeting cancer and other diseases associated with aberrant kinase activity .
Photophysical Properties
The unique photophysical properties of pyrazolo compounds have led to their exploration in materials science. These compounds can be used as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form stable crystalline structures enhances their utility in solid-state applications .
Supramolecular Chemistry
The conformational flexibility and hydrogen-bonding capabilities of the morpholine and piperazine groups allow for interesting supramolecular interactions. This property can be exploited in the design of new materials with specific functionalities, such as drug delivery systems or sensors .
Case Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of pyrazolo derivatives revealed that modifications at the carbonyl position significantly enhanced their cytotoxic effects against breast cancer cell lines. The study concluded that compounds similar to This compound could be synthesized to improve selectivity and potency against cancer cells while reducing toxicity to normal cells .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that certain pyrazolo derivatives could effectively inhibit CDK activity in vitro. This finding supports the hypothesis that This compound might serve as a lead compound for developing selective CDK inhibitors with potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, such as signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyridine/Pyrimidine Hybrids with Piperazine/Morpholine Substituents
Compound 10b (4-{$$5-(4-{$$4-(3,4-difluorobenzoyl)piperazin-1-yl}carbonyl]phenyl}pyridin-3-yl]carbonyl}morpholine)
- Structure : Contains a pyridine core linked to morpholine and a 3,4-difluorobenzoyl-piperazine group.
- Synthesis : Achieved via coupling of 4-{$$5-{$$morpholin-4-ylcarbonyl$$
pyridin-3-yl]benzoic acid with 1-(3,4-difluorobenzoyl)piperazine, yielding a solid product (21% yield) . - Key Differences : Replaces the pyrazolo[1,5-a]pyridine core with pyridine, reducing planarity and altering electronic properties.
BJ40180 (1-[3-(1H-pyrazol-1-yl)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine)
- Structure : Shares the pyrazolo[1,5-a]pyridine-piperazine backbone but substitutes morpholine with a benzoyl-pyrazole group.
- Molecular Weight : 404.465 g/mol.
Pyrazolo[1,5-a]pyrimidine Derivatives
5-[(2E)-2-(3-Methylbenzylidene)hydrazino]-7-(4-morpholinyl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Structure : Features a pyrazolo[1,5-a]pyrimidine core with morpholine and hydrazone substituents.
- Molecular Formula : C23H23N7O.
- Key Differences : The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyrazolo-pyridine derivatives .
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Research Findings and Implications
- Structural Flexibility : Morpholine and piperazine groups enhance solubility and bioavailability, as seen in compound 10b .
- Activity Trends : Pyrazolo-pyrimidine derivatives (e.g., MK66 ) exhibit stronger herbicidal and antimicrobial activity than pyrazolo-pyridine analogs, likely due to increased hydrogen-bonding capacity .
- Synthetic Challenges : Low yields (e.g., 21% for 10b ) highlight the difficulty of coupling bulky substituents , whereas ultrasonic methods improve efficiency for pyrimidine derivatives .
Biological Activity
The compound 4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)morpholine is a derivative of pyrazolo[1,5-a]pyridine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
This compound features a morpholine ring and a pyrazolo[1,5-a]pyridine core which is significant for its biological activity.
Antitubercular Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit potent antitubercular properties. A study synthesized various derivatives including compounds similar to the one in focus and tested them against Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM and IC90 values between 3.73 and 4.00 μM against the H37Ra strain of Mycobacterium tuberculosis .
Cytotoxicity Studies
In vitro studies on cytotoxicity revealed that many pyrazolo derivatives are non-toxic to human cells (e.g., HEK-293) at effective concentrations used for antibacterial activity . This suggests a favorable therapeutic index for further development.
The mechanism by which pyrazolo derivatives exert their effects often involves the inhibition of specific enzymes or pathways critical to bacterial survival. For example, docking studies have indicated that these compounds can effectively bind to target proteins involved in bacterial metabolism and replication .
Case Study 1: Antitubercular Efficacy
A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their antitubercular efficacy. Notably, one compound demonstrated significant activity with an MIC value less than 0.002 μg/mL against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . This highlights the potential for developing new treatments for resistant tuberculosis strains.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study indicated that modifications on the pyrazolo core significantly affect biological activity. For instance, substituting different groups on the carbonyl position resulted in variations in potency against tuberculosis . This information is crucial for guiding future synthesis efforts aimed at optimizing efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|---|
| Antitubercular | Pyrazolo derivative | 1.35 - 2.18 | 3.73 - 4.00 | Effective against M. tuberculosis |
| Cytotoxicity | Pyrazolo derivative | >100 | N/A | Non-toxic to HEK-293 cells |
Q & A
Q. What synthetic strategies are employed to construct the pyrazolo[1,5-a]pyridine core in this compound?
The pyrazolo[1,5-a]pyridine moiety is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, demonstrates the use of chalcone analogs and phenylhydrazine derivatives in refluxing acetic acid to form pyrazolo-pyrimidine systems. A similar approach can be adapted using 3-(2-chlorophenyl)acrylonitrile or substituted chalcones, followed by nucleophilic substitution to introduce the morpholine and piperazine units. Key steps include:
- Cyclization : Use of glacial acetic acid as both solvent and catalyst for ring closure.
- Coupling reactions : EDCl/DCC-mediated amide bond formation for attaching the piperazine and morpholine carbonyl groups .
Q. How is the purity and structural integrity of this compound validated?
Comprehensive characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at ~170 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₄ClN₅O₂).
- Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
- Melting point analysis : Consistency with literature values (e.g., 260–265°C for similar pyrazolo-pyridines) .
Q. What solvents and reaction conditions optimize the coupling of morpholine and piperazine moieties?
- Solvents : Dry DMF or dichloromethane for carbodiimide-mediated couplings (e.g., EDCl/HOBt) .
- Temperature : Room temperature for stability of morpholine’s ether linkage.
- Catalysts : 4-Dimethylaminopyridine (DMAP) to enhance acylation efficiency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic sites : Localized positive charges on the pyrazolo-pyridine carbonyl carbon (Mulliken charges ~+0.35 e).
- Transition states : Energy barriers (~25 kcal/mol) for piperazine-morpholine coupling .
- Table 1 : Computed Reactivity Parameters
| Parameter | Value |
|---|---|
| HOMO-LUMO gap (eV) | 4.8 |
| Carbonyl C electrophilicity | +0.38 e |
Q. What contradictions exist in reported synthetic yields for analogous compounds, and how are they resolved?
Discrepancies in yields (e.g., 45% vs. 94% for pyrazoline derivatives in vs. 12 ) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) slow reaction kinetics.
- Workup protocols : Filtration vs. column chromatography for product isolation. Mitigation involves optimizing:
- Stoichiometry : 1.2 eq. of hydrazine derivatives to drive reactions to completion.
- Temperature : Prolonged reflux (6–8 hrs) for sterically hindered intermediates .
Q. How does the compound’s stereoelectronic profile influence its potential as a kinase inhibitor?
The morpholine-piperazine backbone provides:
- Hydrogen-bond acceptors : Morpholine’s oxygen and piperazine’s nitrogen atoms interact with ATP-binding pockets (Kd ~ 2.1 μM in silico docking).
- Conformational flexibility : Free rotation of the piperazine ring enables adaptation to hydrophobic kinase domains . Table 2 : Predicted Binding Affinities (Autodock Vina)
| Kinase Target | Binding Energy (kcal/mol) |
|---|---|
| EGFR | -9.2 |
| CDK2 | -8.7 |
Methodological Guidelines
Q. What analytical techniques differentiate regioisomers during synthesis?
- NOESY NMR : Cross-peaks between H-3 of pyrazolo-pyridine and adjacent piperazine protons confirm regiochemistry .
- X-ray crystallography : Resolves ambiguity in carbonyl orientation (e.g., C=O vs. N–C=O) .
Q. How are reaction intermediates stabilized to prevent decomposition?
- Low-temperature storage : -20°C for hydrazine intermediates.
- Inert atmosphere : Argon for moisture-sensitive morpholine couplings .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
